N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide
Description
This compound features a hybrid structure combining a thiazole core substituted with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group, a 3-methyl-1H-pyrazole moiety, and a 3,4-difluorobenzamide side chain. The benzo[d][1,3]dioxol-5-yl group is a common pharmacophore in bioactive molecules, contributing to electron-rich aromatic interactions, while the pyrazole and thiazole heterocycles enhance metabolic stability and binding specificity . The 3,4-difluorobenzamide moiety introduces electronegative fluorine atoms, which can improve membrane permeability and resistance to oxidative metabolism .
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3,4-difluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O3S/c1-11-6-19(25-20(28)13-2-4-14(22)15(23)7-13)27(26-11)21-24-16(9-31-21)12-3-5-17-18(8-12)30-10-29-17/h2-9H,10H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKAQYVJDOTRRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC(=C(C=C2)F)F)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit activity against various cancer cell lines.
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells. This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This suggests that this compound may affect similar pathways, leading to disruption of normal cell division and growth.
Pharmacokinetics
Similar compounds have been found to obey lipinski’s rule of five, indicating good bioavailability.
Result of Action
Similar compounds have been found to exhibit anticancer activity, with ic50 values ranging from 328 to 644 nm against certain cancer cell lines. This suggests that this compound may have similar effects, potentially inhibiting the growth and proliferation of cancer cells.
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Benzodioxole ring : Known for various biological activities.
- Thiazole ring : Often associated with antimicrobial properties.
- Pyrazole moiety : Linked to anti-inflammatory and anticancer activities.
The molecular formula is , indicating the presence of fluorine, which may enhance biological activity through improved pharmacokinetic properties.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : Compounds with similar structures often inhibit kinases and proteases, which are crucial in various signaling pathways related to cancer and inflammation.
- Receptor Modulation : The potential to interact with specific receptors involved in disease processes could lead to therapeutic effects.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related thiazole derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Antimicrobial Properties
Compounds containing the benzodioxole and thiazole structures have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The mechanism is believed to involve disruption of cellular membranes or inhibition of vital metabolic pathways .
Anti-inflammatory Effects
The pyrazole component is often linked to anti-inflammatory effects. Research has shown that related compounds can reduce inflammation markers in various models, suggesting potential use in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have investigated the biological activities of similar compounds:
Scientific Research Applications
Structural Characteristics
The compound features several key structural elements that contribute to its biological and chemical properties:
- Thiazole Ring : Known for its role in various biological activities.
- Benzo[d][1,3]dioxole Moiety : Often associated with anticancer properties.
- Difluorobenzamide Group : Enhances lipophilicity and biological interactions.
These structural components enable the compound to interact with specific molecular targets, making it a valuable candidate for further research.
Medicinal Chemistry
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-difluorobenzamide has shown promise in the development of new therapeutic agents. Its potential applications include:
- Anticancer Activity : Preliminary studies indicate that the compound can inhibit tumor growth by targeting cellular pathways involved in cancer progression. The thiazole and dioxole components enhance these effects through enzyme modulation and signaling pathway interference.
- Anti-inflammatory Properties : Research suggests that derivatives of this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases .
Biological Research
The compound is being investigated for its role as a lead compound in drug discovery. Its unique structure allows for the synthesis of various derivatives with differing biological activities:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell proliferation, which is vital in cancer therapy .
- Signal Transduction Modulation : It potentially alters signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties .
Industrial Applications
In addition to its medicinal uses, this compound may find applications in:
- Advanced Materials Production : Due to its chemical stability and reactivity, the compound could be utilized in creating polymers and coatings .
Antitumor Evaluation
A series of studies evaluated the antitumor effects of compounds structurally similar to this compound. These studies demonstrated that modifications to the thiazole and dioxole components significantly impacted the potency against various cancer cell lines .
Research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications to the benzamide moiety have resulted in compounds with improved efficacy against specific cancer types while maintaining low toxicity profiles .
Chemical Reactions Analysis
Thiazole Ring Reactivity
The thiazole core (C3H2NS) exhibits electrophilic substitution at the 4- and 5-positions. Key reactions include:
Example : Substitution at C5 with 3-(trifluoromethyl)phenyl groups under Pd(PPh₃)₄ catalysis yields analogs with enhanced metabolic stability .
Pyrazole Ring Modifications
The 3-methyl-1H-pyrazole ring undergoes regioselective reactions due to its electron-rich nature:
Note : The methyl group at C3 of the pyrazole enhances steric hindrance, limiting substitution at adjacent positions .
Benzodioxole Ring Stability
The benzo[d] dioxole group is generally stable under mild conditions but susceptible to:
Amide Bond Reactivity
The 3,4-difluorobenzamide group participates in:
Note : Fluorine atoms on the benzamide reduce electrophilicity, making substitution reactions challenging without directing groups .
Stability and Degradation
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Photolysis : UV light induces cleavage of the benzodioxole ring (λ > 300 nm) .
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pH Sensitivity : Stable at pH 4–9; hydrolyzes in strong acid/base to catechol and benzamide fragments .
Metabolic Reactions
In vivo studies of analogs suggest:
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences and Similarities
- Thiazole vs. Pyrazole Core : The target compound’s thiazole-pyrazole hybrid distinguishes it from pyrazole-centric analogs (e.g., ) or thiazole-cyclopropane hybrids (e.g., ). The dual heterocycle may enhance binding to targets requiring both planar (thiazole) and flexible (pyrazole) interactions.
- Substituent Variability : Fluorine substituents in the target compound (3,4-difluoro) contrast with chlorinated () or methoxylated () analogs. Fluorine’s electronegativity and small atomic radius favor hydrophobic interactions and metabolic stability over bulkier groups like trifluoromethoxy () .
Electronic and Physicochemical Properties
Table 2: Predicted Properties Using Multiwfn ()
- Electron Localization: The benzo[d][1,3]dioxol-5-yl group in the target compound provides high π-electron density, facilitating interactions with aromatic residues in enzyme binding pockets.
- Lipophilicity : The target compound’s LogP (~3.2) suggests moderate membrane permeability, balancing the hydrophilic amide and hydrophobic fluorine/dioxolane groups. Compounds with higher LogP (e.g., ) may face solubility challenges .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?
The synthesis typically involves multi-step protocols, starting with the condensation of a 1,5-diarylpyrazole core (e.g., 5-(benzo[d][1,3]dioxol-5-yl)thiazol-2-amine) with fluorinated benzamide derivatives. Key intermediates include:
- 3-methyl-1H-pyrazole-5-carboxamide derivatives (prepared via cyclocondensation of hydrazines with β-ketoesters).
- 4-(benzo[d][1,3]dioxol-5-yl)thiazole-2-carboxylic acid (synthesized via Hantzsch thiazole formation using α-haloketones and thioureas) .
- Fluorinated benzoyl chloride (introduced via nucleophilic acyl substitution). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization by /-NMR and LC-MS are critical .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- -NMR and -NMR : Confirm regiochemistry of the pyrazole and thiazole rings, and fluorobenzamide substitution patterns.
- FTIR : Validate carbonyl (C=O, ~1680 cm) and C-F stretches (~1200 cm).
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns.
- X-ray crystallography : Resolve ambiguities in stereochemistry or crystal packing effects, if single crystals are obtainable .
Q. What preliminary biological screening assays are recommended for this compound?
- In vitro enzyme inhibition assays : Target kinases or receptors relevant to the compound’s scaffold (e.g., anticonvulsant activity via GABA modulation, as seen in structurally related pyrazole-thiazole hybrids) .
- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish baseline safety.
- Solubility and stability tests : Assess pharmacokinetic potential in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the thiazole-pyrazole coupling step?
- Catalyst screening : Test Pd(OAc)/Xantphos for Buchwald-Hartwig coupling or CuI/1,10-phenanthroline for Ullmann-type reactions to enhance C-N bond formation.
- Solvent effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to balance reactivity and byproduct formation.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hr conventional heating) while maintaining >85% yield .
Q. How can contradictions between computational docking predictions and experimental binding affinity data be resolved?
- Re-docking with flexible active sites : Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein conformational changes.
- Free-energy perturbation (FEP) calculations : Quantify binding energy differences between predicted and observed poses.
- Crystallographic validation : Co-crystallize the compound with the target protein to resolve steric or electronic mismatches .
Q. What strategies are effective for structure-activity relationship (SAR) analysis of the fluorobenzamide moiety?
- Fluorine scan : Synthesize analogs with mono-/di-/tri-fluorination at the 3,4-positions to assess electronic effects on target engagement.
- Bioisosteric replacement : Substitute difluorobenzamide with trifluoromethylpyridine or chlorobenzothiazole to probe steric tolerance.
- Pharmacophore mapping : Overlay docking poses of active/inactive analogs to identify critical hydrogen-bond acceptors (e.g., fluorine atoms) .
Q. How should researchers address discrepancies in spectral data during structural elucidation?
- 2D-NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in -NMR by correlating proton-proton and proton-carbon couplings.
- Isotopic labeling : Introduce - or -labels to track chemical environments in complex mixtures.
- Comparative crystallography : Cross-validate with structurally characterized analogs (e.g., pyrazole-thiazole hybrids in the Cambridge Structural Database) .
Methodological Notes
- Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) to ensure consistency across labs .
- Data validation : Use orthogonal techniques (e.g., NMR + HRMS + X-ray) to confirm structural assignments, especially for regioisomeric products .
- Ethical compliance : Adhere to institutional guidelines for biological testing and computational data sharing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
